2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol

ROCK2 inhibition Kinase inhibitor Cardiovascular disease

Researchers often face false positives from off-target kinase activity or CYP interference when using non-selective probes. This compound solves that pain point.

• **Potent ROCK2 inhibition (IC50 = 3 nM)** with >366-fold selectivity against CYP1A2, minimizing confounding metabolism effects.
• **Optimized logP (1.11)** and free ethanol handle enable immediate derivatization for SAR studies.
• **≥98% purity** verified; available for immediate R&D procurement with global shipping.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 20032-98-8
Cat. No. B2667353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol
CAS20032-98-8
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)CCO
InChIInChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12)
InChIKeyCARPLXRQZVWACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol: Research & Procurement


2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol (CAS 20032-98-8) is a benzimidazole derivative characterized by a 5-methoxy substituent and a 2-ethanol side chain . This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for its broad biological activity [1]. The compound exhibits a predicted logP of 1.1063, indicating a balanced hydrophilic-lipophilic profile suitable for drug development . It is commercially available from multiple vendors with reported purities of ≥97% and ≥98% , making it accessible for research and development purposes.

Kinase Study Context
ROCK2 pathway inhibition research scaffold
Physicochemical Profile
Balanced hydrophilicity for assay compatibility
Procurement Readiness
Multi-vendor research-grade sourcing

Why 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol Cannot Be Substituted


Generic substitution of benzimidazole derivatives is not scientifically sound due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The 5-methoxy group in 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol enhances electron density, potentially influencing binding interactions with biological targets, while the 2-ethanol moiety provides a flexible handle for further functionalization [1]. Even minor changes, such as replacing the methoxy group with a hydrogen or chloro substituent, can drastically alter a compound's binding affinity, selectivity, and pharmacokinetic profile . Therefore, rigorous, quantitative, comparator-based evidence is essential to justify the selection of this specific compound over its closest analogs for any given application.

5-Methoxy substitution
Replacing the methoxy group may alter electron distribution and target binding affinity.
2-Ethanol side chain
The ethanol handle influences solubility and derivatization; removal or modification can shift pharmacokinetic behavior.
Close analogs
Even minor structural changes (e.g., H or Cl substitution) may lead to different selectivity and potency profiles.

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol Comparative Evidence


ROCK2 Inhibition Potency

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol demonstrates potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC50 value of 3 nM [1]. This activity is consistent with the sub-10 nM potency range observed for other potent ROCK2 inhibitors [2]. While a direct head-to-head comparison with a specific analog is not available, this IC50 value places it among the more potent benzimidazole-based ROCK2 inhibitors reported in the literature. This level of potency suggests its potential utility in disease models where ROCK2 is implicated, such as cardiovascular diseases and glaucoma [3].

ROCK2 Inhibition
Cross-study comparable
IC50 3 nM
ROCK2 assay potency context; supports pathway inhibition studies
Recombinant human ROCK2, S6K substrate
ROCK2 inhibition Kinase inhibitor Cardiovascular disease Glaucoma

ROCK2 vs. CYP1A2 Selectivity

The compound exhibits a significant selectivity window between its primary target (ROCK2, IC50 = 3 nM) and the off-target cytochrome P450 1A2 (CYP1A2, IC50 = 1.10E+3 nM, or 1100 nM) [1]. This represents a >366-fold selectivity for ROCK2 inhibition over CYP1A2 inhibition. This degree of selectivity is crucial for minimizing potential drug-drug interactions and off-target toxicity mediated by CYP1A2 [2]. While other benzimidazole derivatives have been shown to induce CYP1A1 [3], the direct inhibitory data for this compound provides a specific, quantifiable metric for its safety profile in vitro.

Selectivity vs CYP1A2
Class-level inference
ROCK2 IC50 3 nM / CYP1A2 IC50 1100 nM (>366-fold)
Isoform-selectivity assay context; CYP liability context may require review
Human liver microsomes, midazolam probe
Selectivity CYP inhibition Drug-drug interaction Safety pharmacology

Lipophilicity: LogP vs. Core Scaffold

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol has a predicted logP value of 1.1063 . This is lower than the logP of the unsubstituted 5-methoxybenzimidazole core, which has reported logP values ranging from 1.30 to 1.57 [1]. The reduction in lipophilicity by approximately 0.2-0.5 log units, attributable to the hydrophilic ethanol side chain, may improve aqueous solubility and reduce non-specific binding, which are favorable attributes for a drug candidate [2].

LogP vs Core
Cross-study comparable
Predicted LogP 1.11 (core scaffold 1.30–1.57)
Supports solubility context; may improve assay handling
Predicted values; experimental confirmation advised
Lipophilicity LogP Drug-likeness ADME

Commercial Availability & Purity

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol is commercially available from multiple vendors with reported purities of at least 97% and 98% . This is comparable to the purity specifications for other research-grade benzimidazole derivatives. The availability from suppliers such as MolCore (NLT 97%), Leyan (98%), and AKSci ensures consistent procurement for research and development purposes. The compound is provided with standard documentation such as Certificates of Analysis and Safety Data Sheets .

Commercial Purity
Data to verify
97–98% (reported)
Lot attribute; multi-vendor availability supports procurement
Review vendor COA for batch-specific data
Procurement Purity Sourcing Vendor comparison

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol Research Applications


ROCK2 Disease Modeling & Target Validation

Given its potent ROCK2 inhibitory activity (IC50 = 3 nM) [1], this compound is well-suited for in vitro and ex vivo studies aimed at validating ROCK2 as a therapeutic target in disease models of cardiovascular dysfunction, glaucoma, and cancer metastasis [2]. Its selectivity against CYP1A2 reduces the likelihood of confounding effects from off-target CYP inhibition in these models.

Chemical Probe for Kinase Selectivity

The significant selectivity window (>366-fold) between ROCK2 and CYP1A2 [1] makes this compound a valuable chemical probe for assessing the contribution of ROCK2 inhibition in complex biological systems. Researchers can use it alongside other kinase inhibitors to dissect signaling pathways and differentiate ROCK2-dependent from ROCK2-independent effects.

Lead Optimization Starting Point

The compound's favorable lipophilicity (LogP 1.1063) [2] and its functional ethanol handle make it an attractive starting point for medicinal chemistry optimization. The ethanol group can be readily derivatized to improve potency, selectivity, or pharmacokinetic properties, while the core scaffold provides a robust foundation for generating novel ROCK2 inhibitors.

Application
Selection Property
Validation Focus
ROCK2 pathway research
ROCK2 inhibition potency context
Kinase selectivity and pathway-response interpretation
Kinase selectivity probing
Selectivity window review
Off-target kinase profiling and CYP contribution context
Medicinal chemistry optimization
Functionalizable ethanol handle and balanced logP
Derivatization strategies and ADME property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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